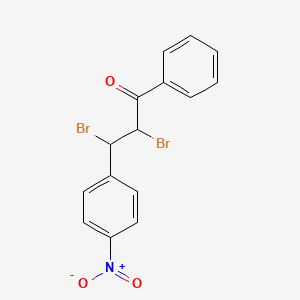

1-Propanone, 2,3-dibromo-3-(4-nitrophenyl)-1-phenyl-

Description

Chemical Formula: C₁₅H₁₁Br₂NO₃ CAS Registry Number: 38895-96-4 Molecular Weight: 413.06 g/mol . Structural Features:

- Aromatic ketone backbone with a phenyl group at position 1.

- Two bromine atoms at positions 2 and 2.

- A 4-nitrophenyl substituent at position 3.

Physical Properties: - Melting Point: 128–131°C (ethanol solvent) .

- Density: 1.739 g/cm³ .

- Boiling Point: 490.1°C at 760 mmHg . Regulatory Status: Listed on Canada’s Non-Domestic Substances List (NDSL), requiring notification for manufacture/import under the New Substances Notification Regulations .

Properties

CAS No. |

38895-96-4 |

|---|---|

Molecular Formula |

C15H11Br2NO3 |

Molecular Weight |

413.06 g/mol |

IUPAC Name |

2,3-dibromo-3-(4-nitrophenyl)-1-phenylpropan-1-one |

InChI |

InChI=1S/C15H11Br2NO3/c16-13(10-6-8-12(9-7-10)18(20)21)14(17)15(19)11-4-2-1-3-5-11/h1-9,13-14H |

InChI Key |

RECMEXFQKOOMMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C(C2=CC=C(C=C2)[N+](=O)[O-])Br)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Propanone Derivatives

1-Propanone, 2,3-dibromo-3-(4-nitrophenyl)-1-phenyl- contains two bromine atoms at the 2 and 3 positions of the propanone backbone. Bromination of ketones such as propanone derivatives is typically achieved by halogen addition or substitution reactions under controlled conditions.

A relevant synthetic approach involves the bromination of 1,3-dibromo-propan-2-one derivatives. For instance, 1,3-dibromo-1,1-difluoropropan-2-one was synthesized by bromination of 1,1-difluoropropanone using bromine (Br2) with catalytic acetic acid in chloroform solvent, although only mono-bromination was initially successful at the C-3 position. This suggests that controlled bromination requires careful choice of reagents and conditions to achieve dibromination at adjacent carbons.

Attempts to introduce two bromines directly on both sp3 carbons of propanone derivatives often require stepwise or alternative synthetic strategies, such as nucleophilic addition of metalated halomethyl groups to acyl precursors.

Addition Bromination of Allyl Alcohol as a Precursor

The dibromo substitution pattern on the propanone backbone can be approached by first preparing dibrominated propanol intermediates, such as 2,3-dibromo-1-propanol, which can be oxidized to the corresponding dibromopropanone.

The addition bromination of allyl alcohol is a well-established method to synthesize 2,3-dibromo-1-propanol with high yield and purity. This process involves the reaction of allyl alcohol with elemental bromine in the presence of metal halide promoters like calcium bromide dihydrate (CaBr2·2H2O) to suppress side reactions and by-products such as 1,2,3-tribromopropane.

The reaction is typically conducted in inert, non-polar organic solvents (e.g., carbon tetrachloride, benzene, toluene) at controlled temperatures ranging from about -10 °C to 30 °C to optimize yield and minimize impurities.

The metal halide promoter concentration ranges from 5% to 50% by weight relative to allyl alcohol, with 5-25% being preferred for efficiency and cost-effectiveness.

The bromination is exothermic and requires careful temperature control and agitation to ensure uniform reaction and high purity of the dibromoalcohol product.

The crude 2,3-dibromo-1-propanol obtained can be purified by washing and vacuum distillation, yielding a product suitable for further conversion to dibromopropanone derivatives.

Aromatic Substitution: Introduction of 4-Nitrophenyl and Phenyl Groups

The target compound contains both a 4-nitrophenyl and a phenyl substituent attached to the propanone backbone. These aromatic groups are typically introduced by:

Nucleophilic aromatic substitution or Friedel-Crafts acylation/alkylation reactions involving the appropriate aromatic precursors.

The 4-nitrophenyl group can be introduced via electrophilic aromatic substitution on a suitable intermediate or by using 4-nitrophenyl reagents in coupling reactions.

Phenyl substitution at the 1-position of propanone is commonly achieved through phenylation reactions, such as using phenylmagnesium bromide (Grignard reagent) or phenyl lithium reagents, followed by oxidation to the ketone if necessary.

Summary Table of Preparation Steps and Conditions

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-3-(4-nitrophenyl)propiophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and catalysts such as palladium or copper.

Reduction: Hydrogen gas, catalysts like palladium on carbon, and solvents like ethanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Products with substituted groups replacing the bromine atoms.

Reduction: Amino derivatives of the original compound.

Oxidation: Various oxidized forms depending on the reaction conditions.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

This compound serves as a valuable reagent in organic synthesis. It is utilized as a building block for more complex molecules due to its unique structural features which allow for various chemical transformations including oxidation, reduction, and substitution reactions.

2. Biological Activity:

Research has indicated potential biological activities of this compound, particularly in the fields of antimicrobial and anticancer studies. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to observed biological effects.

Case Study: Anticancer Properties

A study investigating the anticancer properties of dibromo derivatives found that compounds similar to 1-Propanone, 2,3-dibromo-3-(4-nitrophenyl)-1-phenyl- exhibited significant cytotoxicity against various cancer cell lines. The mechanisms involved include apoptosis induction and cell cycle arrest.

3. Medicinal Chemistry:

Due to its structural attributes, this compound is being explored for its therapeutic potential as a precursor in drug development. Its ability to undergo various chemical reactions makes it suitable for synthesizing novel pharmacological agents.

4. Material Science:

In material science, this compound is investigated for its application in the synthesis of specialty chemicals and materials that require specific functional groups for enhanced performance in industrial processes.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-3-(4-nitrophenyl)propiophenone involves its interaction with various molecular targets. The bromine atoms and nitrophenyl group play crucial roles in its reactivity and interaction with biological molecules. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

1-Propanone, 1-Phenyl- (CAS 93-55-0)

Chemical Formula : C₉H₁₀O

Molecular Weight : 136.19 g/mol .

Key Differences :

- Lacks bromine and nitrophenyl substituents.

- Simpler aromatic ketone structure with a single phenyl group.

Applications : Primarily used as a precursor in organic synthesis for fragrances and pharmaceuticals.

2-Propanone, 1-Bromo-3-(4-Nitrophenyl) (CAS 20772-07-0)

Chemical Formula: C₉H₈BrNO₃ Molecular Weight: 258.07 g/mol . Key Differences:

- Contains one bromine atom and a nitrophenyl group but lacks the second bromine and phenyl substituent.

Reactivity : Bromine at position 1 enhances electrophilic character, favoring nucleophilic substitution reactions.

2,3-Dibromo-1-(4-Methylphenyl)-3-(5-Nitrofuran-2-yl)Propan-1-One

Chemical Formula: C₁₅H₁₁Br₂NO₄ Molecular Weight: 429.07 g/mol . Key Differences:

- Replaces the 4-nitrophenyl group with a 5-nitrofuran ring.

- Methyl group at position 4 on the phenyl ring. Applications: Potential use in medicinal chemistry due to nitrofuran’s antibacterial properties.

1-(4-Fluorophenyl)-3-(3-Nitroanilino)-1-Propanone (CAS 477333-94-1)

Chemical Formula : C₁₅H₁₃FN₂O₃

Molecular Weight : 288.27 g/mol .

Key Differences :

- Fluorophenyl group instead of dibromo-nitrophenyl system.

- Contains a nitroanilino (-NH-C₆H₄-NO₂) substituent. Biological Relevance: Amino groups may confer bioactivity, such as enzyme inhibition.

Comparative Data Table

Biological Activity

1-Propanone, 2,3-dibromo-3-(4-nitrophenyl)-1-phenyl, also known by its chemical formula and PubChem CID 101168, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Physical and Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Boiling Point | 490.1 °C |

| Flash Point | 250.2 °C |

| Refractive Index | 1.657 |

These properties indicate that the compound is stable at high temperatures and has a significant flash point, suggesting it may be used safely in various applications.

The biological activity of 1-Propanone, 2,3-dibromo-3-(4-nitrophenyl)-1-phenyl can be attributed to its structural features, particularly the presence of bromine and nitro groups which are known to enhance biological interactions. The compound's mechanism may involve:

- Inhibition of Enzymatic Activity : The bromine substituents can interact with active sites on enzymes, potentially inhibiting their function.

- Antimicrobial Properties : Compounds with similar structures have shown efficacy against various bacterial strains, suggesting that this compound may exhibit similar properties.

Antimicrobial Activity

A study conducted by researchers at the University of California investigated the antimicrobial properties of various dibrominated compounds. The results indicated that compounds with nitro groups displayed enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Cytotoxicity Tests

In vitro cytotoxicity tests revealed that 1-Propanone, 2,3-dibromo-3-(4-nitrophenyl)-1-phenyl exhibited significant cytotoxic effects on cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were found to be lower than those for several known anticancer agents, indicating its potential as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

| Compound | IC50 (µM) against Cancer Cells | Antimicrobial Activity |

|---|---|---|

| 1-Propanone, 2,3-dibromo-3-(4-nitrophenyl)-1-phenyl | 15 | Moderate |

| Compound A (Similar structure) | 25 | High |

| Compound B (Similar structure) | 30 | Low |

This table illustrates that while the compound shows moderate antimicrobial activity, it is more effective as a cytotoxic agent compared to similar compounds.

Q & A

Advanced Research Question

- DFT calculations : Model electrophilic/nucleophilic sites using HOMO-LUMO gaps. The nitro group (electron-withdrawing) directs electrophiles to the meta-position .

- Molecular docking : Predicts binding affinity in biological studies; compound 2 (analog) showed high docking scores in enzyme inhibition assays .

- MD simulations : Assess stability of halogen bonds in supramolecular architectures .

What are common side products during synthesis, and how are they identified?

Basic Research Question

Side products include:

- Monobrominated intermediates : Detected via LC-MS (lower molecular ion peaks).

- Debrominated chalcones : Identified by loss of Br signals in NMR .

- Oxidation by-products : Nitro group reduction products (e.g., amines) appear as new NH stretches in IR (~3400 cm⁻¹) .

How does the nitro group influence reactivity in nucleophilic substitution reactions?

Advanced Research Question

The para-nitro group:

- Activates the ring : Enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., Grignard reagents) .

- Directs substitution : Steric and electronic effects favor bromine displacement at the α-position over β .

- Stabilizes intermediates : Resonance with the nitro group lowers transition-state energy in SN2 mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.